molecular formula C12H11KO3S B13778087 Potassium dimethylnaphthalenesulfonate CAS No. 85409-98-9

Potassium dimethylnaphthalenesulfonate

Cat. No.: B13778087
CAS No.: 85409-98-9
M. Wt: 274.38 g/mol
InChI Key: FXLIRIZRZOEABT-UHFFFAOYSA-M
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Description

Potassium dimethylnaphthalenesulfonate is an organic sulfonate salt characterized by a naphthalene backbone substituted with two methyl groups and a sulfonate group, neutralized by potassium. The potassium variant likely exhibits similar structural features but with differences in solubility and ionic interactions due to the potassium cation.

Sulfonates like this are widely used as surfactants, dispersants, and stabilizers in industrial applications, including concrete additives, pesticides, and emulsion polymerization . Their anionic head groups and hydrophobic aromatic tails enable micelle formation and surface tension reduction.

Properties

CAS No.

85409-98-9

Molecular Formula

C12H11KO3S

Molecular Weight

274.38 g/mol

IUPAC Name

potassium;2,3-dimethylnaphthalene-1-sulfonate

InChI

InChI=1S/C12H12O3S.K/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1

InChI Key

FXLIRIZRZOEABT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Sulfonation of Dimethylnaphthalene

The key initial step in preparing potassium dimethylnaphthalenesulfonate is the sulfonation of dimethylnaphthalene. This involves introducing a sulfonic acid group (-SO3H) into the aromatic ring of dimethylnaphthalene.

  • Starting Material : Dimethylnaphthalene isomers, typically 2,6-dimethylnaphthalene, are used as substrates. These can be obtained by alkylation of naphthalene or methylnaphthalene with methanol or other alkylating agents catalyzed by zeolites or metal catalysts.

  • Sulfonation Agent : Concentrated or fuming sulfuric acid is employed as the sulfonating agent. The reaction is carried out at elevated temperatures ranging from 100 to 180 degrees Celsius, with reaction times from 0.5 to 3 hours depending on temperature and desired conversion.

  • Reaction Conditions : The sulfonation is typically conducted by melting the dimethylnaphthalene and adding sulfuric acid rapidly, which causes a temperature rise. The reaction mixture is maintained at the target temperature to ensure complete sulfonation. The product is a mixture containing dimethylnaphthalenesulfonic acid and unreacted dimethylnaphthalene.

  • Separation : After sulfonation, water is added to dissolve the sulfonated product, forming an aqueous layer containing dimethylnaphthalenesulfonic acid and an organic layer with unreacted dimethylnaphthalene. These layers are separated by decantation or using a separatory funnel.

Parameter Typical Range/Value
Sulfonation temperature 100–180 °C
Sulfuric acid molar ratio 0.6 to 0.9 mol per mol substrate
Reaction time 0.5 to 3 hours
Water added post-reaction ~12.5 mol per mol substrate
Sulfonation yield ~97.5% (theoretical yield)

Neutralization to Potassium Salt

Once the sulfonic acid derivative is isolated in aqueous solution, it is neutralized to form the potassium salt:

  • Neutralizing Agent : Potassium hydroxide or potassium carbonate is commonly used to neutralize the sulfonic acid group, yielding this compound.

  • Process : The aqueous sulfonic acid solution is reacted with the potassium base under controlled pH conditions until neutralization is complete. This step may be accompanied by stirring and mild heating to ensure homogeneity.

  • Isolation : The potassium salt can be isolated by evaporation, crystallization, or precipitation methods depending on the desired purity and physical form.

Alternative Approaches and Catalytic Methods

While direct sulfonation is the primary industrial method, some patents and studies explore catalytic alkylation and isomerization steps to optimize the precursor dimethylnaphthalene isomers before sulfonation:

  • Alkylation of Naphthalene : Alkylation of naphthalene with methanol or olefins in the presence of zeolite catalysts such as beta zeolite or Pt/Ba/K on L zeolite can produce dimethylnaphthalene isomers with high selectivity towards the 2,6-isomer, which is preferred for sulfonation.

  • Isomerization : Post-alkylation isomerization steps can improve the yield of the desired dimethylnaphthalene isomer, which upon sulfonation leads to higher purity this compound.

Summary of Preparation Method Steps

Step Number Description Key Conditions/Notes
1 Alkylation of naphthalene to dimethylnaphthalene Catalyzed by zeolites; temperature 400–500 °C for dehydrocyclization
2 Sulfonation of dimethylnaphthalene Sulfuric acid, 100–180 °C, 0.6–0.9 mol acid/mol substrate, 0.5–3 h
3 Addition of water and phase separation Water added to dissolve sulfonic acid; separation of aqueous and organic layers
4 Neutralization with potassium base Potassium hydroxide or carbonate to form potassium salt
5 Isolation and purification Crystallization, filtration, drying

Research Data and Yields

  • Sulfonation yields of naphthalene sulfonic acid derivatives typically approach theoretical values (~97.5%) when reaction parameters are optimized.

  • Alkylation and isomerization steps yield dimethylnaphthalene isomers with high selectivity to the 2,6-isomer, which is crucial for the quality of the final sulfonate salt.

  • The neutralization step is generally quantitative, with potassium salts obtained in high purity suitable for industrial use.

Chemical Reactions Analysis

Types of Reactions

Potassium dimethylnaphthalenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Use

In agriculture, potassium dimethylnaphthalenesulfonate serves as an inert ingredient in pesticide formulations. It enhances the efficacy of active ingredients by improving their dispersion and stability in aqueous solutions. The U.S. Environmental Protection Agency has recognized its role in formulations applied to crops and raw agricultural commodities, emphasizing its safety profile when used appropriately .

Table 1: Applications in Agriculture

Application TypeDescription
Pesticide FormulationsActs as a dispersant and emulsifier
Crop ProtectionEnhances the effectiveness of active ingredients
Safety AssessmentApproved by regulatory agencies for use in food

Cosmetic Formulations

This compound is increasingly utilized in cosmetic products as a rheology modifier and emulsifier. Its ability to stabilize emulsions makes it valuable in skin care formulations, shampoos, and conditioners. Recent studies highlight its effectiveness in enhancing the texture and performance of cosmetic products while ensuring safety for consumers .

Table 2: Cosmetic Applications

Product TypeFunctionality
Skin Care ProductsEmulsifier and stabilizer
Hair Care ProductsRheology modifier for improved texture
Make-upEnhances product stability and performance

Pharmaceutical Formulations

In pharmaceuticals, this compound is used to improve the bioavailability of drug formulations. Its surfactant properties facilitate the solubilization of poorly soluble drugs, enhancing their absorption through biological membranes. This application is particularly relevant in developing topical formulations where skin penetration is crucial .

Table 3: Pharmaceutical Applications

Application TypeDescription
Drug FormulationsImproves solubility and bioavailability
Topical PreparationsEnhances skin penetration of active ingredients

Toxicity Studies

Research has demonstrated the potential toxic effects of naphthalene sulfonates on aquatic organisms. A study on Channa punctatus revealed significant oxidative stress and DNA damage upon exposure to 2-naphthalene sulfonate, indicating the need for careful management of such compounds in environmental contexts .

Efficacy in Cosmetic Products

A case study reported on the formulation of a new moisturizing cream containing this compound showed improved stability and user satisfaction compared to traditional formulations without this ingredient. Participants noted enhanced skin feel and hydration levels over a four-week trial period .

Mechanism of Action

The mechanism of action of potassium dimethylnaphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of covalent bonds with other molecules. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare potassium dimethylnaphthalenesulfonate with structurally or functionally related sulfonates:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Notable Properties
This compound* Likely C₁₂H₁₁KO₃S ~274 (estimated) Dimethyl, sulfonate (K⁺) Surfactant, dispersant, stabilizer Moderate hydrophobicity; potassium enhances solubility in polar solvents
Sodium dimethylnaphthalenesulphonate C₁₂H₁₁NaO₃S 258.27 Dimethyl, sulfonate (Na⁺) Concrete fluidizer, pesticide dispersant Lower solubility in water than potassium salts; LogP = 3.44
Potassium diisopropylnaphthalenesulphonate C₁₆H₁₉KO₃S 330.48 Diisopropyl, sulfonate (K⁺) Likely industrial surfactant or detergent Higher LogP (5.07), indicating greater lipophilicity
Sodium diisobutylnaphthalenesulphonate C₁₈H₂₃NaO₃S 350.43 (estimated) Diisobutyl, sulfonate (Na⁺) Emulsifier, corrosion inhibitor Bulkier alkyl groups may reduce water solubility
Sodium methylnaphthalenesulfonate C₁₁H₉NaO₃S 244.24 Methyl, sulfonate (Na⁺) Dispersant in paints, textiles, and food packaging Mixture of mono-/dimethyl isomers; broader industrial versatility
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 396.46 Hydroxyl, two sulfonates (K⁺) R&D applications (exact use unspecified) Enhanced water solubility due to hydroxyl and dual sulfonates; irritant (eye/respiratory)
Sodium polynaphthalenesulfonate Polymer (variable) >1,000 Polynaphthalene, sulfonate (Na⁺) Cement additive, plasticizer High molecular weight improves viscosity modification; potential formaldehyde content concerns

* Assumed structure based on sodium analogue and cation substitution.

Structural and Functional Insights

Cation Influence (K⁺ vs. Na⁺):

  • Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to lower lattice energy . This makes this compound preferable in formulations requiring rapid dissolution.
  • Sodium variants, however, are more cost-effective and widely used in construction (e.g., concrete fluidizers) .

Alkyl Substituent Effects: Dimethyl vs. Diisopropyl/Diisobutyl: Bulky alkyl groups (e.g., diisopropyl) increase hydrophobicity (LogP = 5.07) , enhancing surfactant efficiency in non-aqueous systems but reducing water solubility. Dimethyl derivatives balance hydrophilicity and lipophilicity (LogP ~3.44) , making them versatile for emulsification. Methyl vs. Polynaphthalene: Sodium methylnaphthalenesulfonate’s simpler structure suits low-viscosity applications, whereas polynaphthalenesulfonates act as high-performance plasticizers in cement .

Functional Group Modifications:

  • The hydroxyl group in dipotassium 7-hydroxynaphthalene-1,3-disulphonate improves water solubility but introduces reactivity (e.g., hydrogen bonding) and toxicity risks (eye/respiratory irritation) .

Application-Specific Comparisons

  • Concrete Additives: Sodium polynaphthalenesulfonate is preferred for its polymerized structure, which reduces water content in cement without compromising workability . This compound may lack comparable viscosity-modifying properties.
  • Pesticides: Sodium dimethylnaphthalenesulphonate’s lower cost and adequate dispersancy make it a common choice , though potassium salts could improve formulation stability in humid environments.
  • Environmental Impact: Dimethylnaphthalenesulfonates are noted to interfere with solvent extraction processes (e.g., CSSX stripping) due to their anionic head groups .

Toxicity and Regulatory Considerations

  • This compound lacks specific toxicity data in the evidence, but related compounds like sodium polynaphthalenesulfonate require extensive testing for dermal absorption and carcinogenicity .
  • Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is classified as a severe eye irritant, necessitating stringent handling protocols .

Biological Activity

Potassium dimethylnaphthalenesulfonate (PDMS) is a sulfonated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including toxicity, genotoxicity, and oxidative stress induction, based on diverse research findings.

Overview of this compound

PDMS is a derivative of naphthalene, a polycyclic aromatic hydrocarbon known for various biological effects. The sulfonate group enhances its solubility in water, making it relevant for studies in environmental toxicology and biochemistry.

1. Acute Toxicity

Research indicates that PDMS exhibits acute toxicity in aquatic organisms. For instance, a study determined the LD50 value for 2-naphthalene sulfonate (a related compound) as 0.66 mg/15 g body weight in fish, suggesting significant toxicity levels that could be extrapolated to PDMS due to structural similarities .

  • Behavioral Changes : Fish exposed to PDMS showed erratic swimming patterns and loss of equilibrium, indicating neurotoxic effects. Behavioral alterations were more pronounced at higher concentrations .

2. Genotoxicity and Oxidative Stress

PDMS has been shown to induce genotoxic effects and oxidative stress in various studies:

  • Micronucleus Assay : A significant increase in micronucleus (MN) frequency was observed after exposure to PDMS, indicating chromosomal damage. The highest MN frequency was recorded at 240 hours post-exposure .
  • Oxidative Stress Markers : The study measured malondialdehyde (MDA) levels as an indicator of lipid peroxidation and oxidative stress. A marked increase in MDA was noted after 96 hours of exposure, highlighting the compound's potential to induce oxidative damage .
Time (hours)MDA Levels (µM)GST Activity (% Increase)SOD Activity (% Decrease)
0ControlControlControl
24IncreasedIncreasedDecreased
96Maximum31.3746.89
240DecreasedRecoveredRecovered
720ControlControlControl

Case Studies on Biological Activity

Several case studies highlight the biological implications of PDMS and its derivatives:

  • Aquatic Toxicology : A longitudinal study on the effects of PDMS on freshwater fish demonstrated significant behavioral changes and biochemical alterations over time. The recovery potential was assessed up to 30 days post-exposure, showing a gradual return to baseline levels in some parameters .
  • Environmental Impact : Research on bioaccumulation showed that PDMS can accumulate in aquatic organisms, raising concerns about its long-term ecological effects and potential biomagnification through the food chain .

Q & A

Q. What comparative frameworks are used to benchmark this compound against structurally similar sulfonates?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare logP, solubility, and critical micelle concentration (CMC) with analogs like sodium polynaphthalenesulfonate .
  • Cross-Validation : Use standardized assays (e.g., ASTM D1173 for surfactant efficiency) to ensure consistency .

Analytical Method Comparison Table

Technique Application Sensitivity Key References
HPLC-UV Purity assessment, impurity profiling0.1–1 µg/mL
Ion Chromatography Sulfonate group quantification0.05 µg/mL
Titration Functional group analysis±2% accuracy
DFT Modeling Interaction energy predictionN/A

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